Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)- is a complex organic compound characterized by its unique bicyclic structure. This compound contains a total of 38 bonds, including 16 non-hydrogen bonds, 2 multiple bonds, 2 double bonds, and a ketone group. It also features a four-membered ring, a nine-membered ring, and an eleven-membered ring .
Analyse Chemischer Reaktionen
Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the ketone group and the double bonds present in the compound .
Wissenschaftliche Forschungsanwendungen
This compound has potential applications in various fields of scientific research. In chemistry, it can be used as a model compound to study the reactivity and stability of bicyclic structures. In biology and medicine, its unique structure may be explored for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems. Additionally, in the industrial sector, it could be used in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are likely mediated through its ability to interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would require further research to elucidate .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)- can be compared with other similar compounds, such as (1R,9S)-11,11-dimethyl-8-methylidenebicyclo[7.2.0]undecan-5-one. These compounds share similar bicyclic structures but differ in their specific substituents and stereochemistry.
Eigenschaften
CAS-Nummer |
289621-85-8 |
---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(1S,9R)-10,10-dimethyl-2-methylidenebicyclo[7.2.0]undecan-5-one |
InChI |
InChI=1S/C14H22O/c1-10-7-8-11(15)5-4-6-13-12(10)9-14(13,2)3/h12-13H,1,4-9H2,2-3H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
SVROROODYLVLSH-CHWSQXEVSA-N |
Isomerische SMILES |
CC1(C[C@H]2[C@H]1CCCC(=O)CCC2=C)C |
Kanonische SMILES |
CC1(CC2C1CCCC(=O)CCC2=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.